molecular formula C21H26N2O3S B11168266 4-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

4-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide

Cat. No.: B11168266
M. Wt: 386.5 g/mol
InChI Key: PWRMMZFLQQOFQS-UHFFFAOYSA-N
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Description

4-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a phenyl group, a piperidine sulfonyl group, and a butanamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-phenylbutanoic acid with piperidine-1-sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield quinones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

4-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonyl groups.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

4-PHENYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for diverse research and industrial applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

4-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C21H26N2O3S/c24-21(11-7-10-18-8-3-1-4-9-18)22-19-12-14-20(15-13-19)27(25,26)23-16-5-2-6-17-23/h1,3-4,8-9,12-15H,2,5-7,10-11,16-17H2,(H,22,24)

InChI Key

PWRMMZFLQQOFQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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